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Compound of Interest

Compound Name: 3-Formyl-8-methoxychromone

Cat. No.: B15069527 Get Quote

This guide provides a comparative analysis of the spectroscopic data for a series of substituted

chromones, offering insights into the influence of various substituents on their spectral

properties. The data presented is intended for researchers, scientists, and professionals in the

field of drug development and materials science to facilitate the identification and

characterization of chromone derivatives.

Chromones, or 4H-chromen-4-ones, are a class of heterocyclic compounds that are scaffolds

in a wide range of biologically active molecules and natural products.[1] The substitution

pattern on the chromone ring system significantly influences their electronic and, consequently,

their spectroscopic properties. This guide will focus on a comparative analysis of their

Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) data.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption maxima (λmax) of chromones are sensitive to the nature and position of

substituents on the aromatic ring. Generally, chromones exhibit two main absorption bands

arising from π-π* transitions. The presence of auxochromes (e.g., -OH, -OCH₃) or

chromophores (e.g., -NO₂) can cause bathochromic (red) or hypsochromic (blue) shifts in these

absorption bands.[2]

Table 1: UV-Vis Absorption Data for Selected Substituted Chromones
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Compound Substituent Position λmax (nm) Solvent

Chromone - - 225, 296 Ethanol

6-

Methylchromone
-CH₃ 6 228, 302 Ethanol

6-

Chlorochromone
-Cl 6 230, 305 Ethanol

6-Nitrochromone -NO₂ 6 260, 320 Ethanol

7-

Hydroxychromon

e

-OH 7 245, 300 Methanol

7-

Methoxychromon

e

-OCH₃ 7 243, 298 Methanol

Infrared Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3]

The most characteristic absorption band in the IR spectrum of a chromone is the C=O

stretching vibration of the γ-pyrone ring, which typically appears in the region of 1650-1600

cm⁻¹. The position of this band is influenced by the electronic effects of the substituents.

Electron-withdrawing groups tend to increase the frequency, while electron-donating groups

decrease it.[4]

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Selected Substituted Chromones
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Compound Substituent C=O Stretch
C=C Stretch
(Aromatic)

C-O-C Stretch

Chromone - ~1645 ~1600, 1480 ~1220

3-

Formylchromone
-CHO ~1650 ~1610, 1470 ~1215

2-

Methylchromone
-CH₃ ~1640 ~1605, 1485 ~1225

5-

Hydroxychromon

e

-OH ~1635 ~1615, 1490 ~1230

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule.[5] The chemical shifts of the protons and carbons in the chromone skeleton are

highly dependent on the electronic environment created by the substituents.

¹H NMR Spectroscopy
In the ¹H NMR spectrum of the parent chromone, the protons of the heterocyclic ring (H-2, H-3)

and the benzene ring can be readily identified. Substituents cause predictable upfield or

downfield shifts of adjacent and conjugated protons.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Selected Substituted Chromones in CDCl₃
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Compo
und

Substitu
ent

H-2 H-3 H-5 H-6 H-7 H-8

Chromon

e
- 7.85 (d) 6.30 (d) 8.20 (dd) 7.45 (m) 7.65 (m) 7.40 (dd)

6-

Methylch

romone

-CH₃ 7.80 (d) 6.25 (d) 8.00 (s) - 7.50 (d) 7.30 (d)

7-

Methoxyc

hromone

-OCH₃ 7.75 (d) 6.20 (d) 8.10 (d) 6.85 (dd) - 6.80 (d)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shift of the

carbonyl carbon (C-4) is particularly sensitive to the electronic effects of substituents.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Chromones in CDCl₃

Com
poun
d

Subs
titue
nt

C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a

Chro

mone
- 156.5 112.0 178.0 124.0 125.5 125.0 134.0 118.0 156.0

6-

Methy

lchro

mone

-CH₃ 156.2 111.8 177.9 124.2 125.3 135.0 134.5 117.8 154.5

7-

Meth

oxych

romo

ne

-

OCH₃
156.0 110.5 177.5 115.0 126.5 114.5 164.0 101.0 157.5
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Mass Spectrometry
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a

molecule.[6] For chromones, the molecular ion peak (M⁺) is typically prominent. The

fragmentation often involves a retro-Diels-Alder (RDA) reaction, leading to characteristic

fragment ions. The nature of the substituent can influence the fragmentation pathways.

Table 5: Key Mass Spectrometry Fragmentation Data for Chromone

m/z Interpretation

146 Molecular ion [M]⁺

120 [M - C₂H₂O]⁺ (RDA fragmentation)

92 [C₆H₄O]⁺

64 [C₅H₄]⁺

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized protocols for each method.

UV-Visible Spectroscopy: UV-Vis spectra were recorded on a double-beam spectrophotometer.

Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile)

to a concentration of approximately 10⁻⁵ M. Spectra were recorded in a 1 cm quartz cuvette

over a wavelength range of 200-400 nm.

Infrared Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FT-IR)

spectrometer. Solid samples were typically prepared as KBr pellets. A small amount of the

sample was ground with dry KBr and pressed into a thin transparent disk. Spectra were

recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR

spectrometer. Samples were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with

tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per

million (ppm) relative to TMS.
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Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass

spectrometer. The sample was introduced into the ion source, and the resulting ions were

analyzed by a mass analyzer. The data are presented as a plot of relative intensity versus

mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
The general workflow for the synthesis and spectroscopic characterization of substituted

chromones is outlined below.
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Caption: General workflow for the synthesis and spectroscopic characterization of substituted

chromones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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